molecular formula C7HClF3NS B2996353 2-Chloro-4,5,7-trifluorobenzo[d]thiazole CAS No. 1379336-88-5

2-Chloro-4,5,7-trifluorobenzo[d]thiazole

Cat. No.: B2996353
CAS No.: 1379336-88-5
M. Wt: 223.6
InChI Key: QYQHRXBTJKBBHJ-UHFFFAOYSA-N
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Description

2-Chloro-4,5,7-trifluorobenzo[d]thiazole is a heterocyclic compound with the molecular formula C7HClF3NS. It is characterized by the presence of a benzothiazole ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5,7-trifluorobenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-4,5,7-trifluoroaniline with sulfur and a suitable oxidizing agent to form the benzothiazole ring . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5,7-trifluorobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5,7-trifluorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

2-chloro-4,5,7-trifluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF3NS/c8-7-12-5-4(11)2(9)1-3(10)6(5)13-7/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQHRXBTJKBBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=C1F)SC(=N2)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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